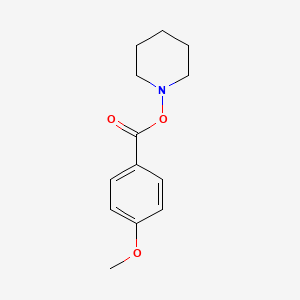

piperidin-1-yl 4-methoxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

38860-48-9 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

piperidin-1-yl 4-methoxybenzoate |

InChI |

InChI=1S/C13H17NO3/c1-16-12-7-5-11(6-8-12)13(15)17-14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |

InChI Key |

LFPBCZQDONVGPT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)ON2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Piperidin 1 Yl 4 Methoxybenzoate

Direct Esterification Approaches

Direct esterification involves the formation of the ester bond between a derivative of 4-methoxybenzoic acid and 1-hydroxypiperidine. This can be accomplished by using the carboxylic acid itself or, more commonly, an activated form to increase reactivity.

Reactions with 4-Methoxybenzoic Acid and Activated Derivatives

The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry. A common method for activating a carboxylic acid, such as 4-methoxybenzoic acid, is to convert it into an acyl chloride. This conversion is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride nih.govchemicalbook.com. For instance, 4-methoxybenzoic acid can be converted to 4-methoxybenzoyl chloride by treatment with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF) nih.govchemicalbook.com.

Once the activated derivative, 4-methoxybenzoyl chloride, is formed, it can readily react with 1-hydroxypiperidine in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to yield piperidin-1-yl 4-methoxybenzoate (B1229959). The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. This method is widely applicable for the preparation of a variety of esters and amides nih.govmdpi.com.

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux in Chloroform, catalytic DMF | nih.gov |

| Oxalyl Chloride | CH₂Cl₂, Room Temperature, catalytic DMF | chemicalbook.com |

| Triphosgene | Dichloroethane, 40-45°C | google.com |

Optimization of Reaction Conditions and Yields

The efficiency and yield of esterification reactions are highly dependent on the chosen conditions. Key parameters for optimization include the choice of solvent, reaction temperature, time, and the nature of the catalyst or activating agent scielo.br. For direct esterification, acid catalysts like sulfuric acid are often used, and the reaction is typically heated to reflux to drive the equilibrium towards product formation by removing water iajpr.com.

In the case of using activated derivatives like acyl chlorides, the reaction is often rapid and can be performed at room temperature nih.gov. Optimization may involve screening different bases and solvents to maximize the yield and minimize side reactions. For example, the synthesis of methyl 4-(piperidin-1-ylcarbonyl)benzoate from the corresponding acid chloride and piperidine (B6355638) was achieved in an 82% yield after purification nih.gov. While this is an amide formation, the principles are directly applicable to the esterification with 1-hydroxypiperidine. The use of solid-supported catalysts, such as Dowex H+, has also been shown to be an effective and environmentally friendly approach for esterification, sometimes requiring elevated temperatures to achieve high conversion rates for sterically hindered or electronically deactivated substrates like derivatives of benzoic acid nih.gov.

| Parameter | Considerations | Example Condition | Reference |

|---|---|---|---|

| Solvent | Solubility of reactants, boiling point | Dichloromethane, Dioxane, Acetonitrile (B52724) | nih.govnih.gov |

| Temperature | Reaction rate vs. side product formation | Room Temperature to Reflux (65-95°C) | nih.govacs.org |

| Catalyst/Base | Activation of reactants, neutralization of byproducts | Triethylamine, Pyridine, DIPEA | nih.govnih.gov |

| Reaction Time | Ensuring complete conversion | 30 minutes to 72 hours | nih.govnih.gov |

Approaches Involving Piperidine Ring Formation Precursors

Cyclization Reactions for Piperidine Scaffold Assembly

The piperidine scaffold is a common motif in many biologically active compounds and can be synthesized through various cyclization strategies acs.org. Intramolecular cyclization is a primary method where a linear molecule containing a nitrogen source and an electrophilic center undergoes ring closure nih.gov. Methods for forming the piperidine ring include:

Aza-Michael Addition : An intramolecular reaction where an amine adds to an α,β-unsaturated carbonyl system to form the heterocyclic ring nih.gov.

Reductive Amination : A dicarbonyl compound can react with a primary amine, followed by a double reductive amination to form the piperidine ring nih.gov.

Radical-Mediated Cyclization : This approach uses radical intermediates to initiate the ring-closing process, often catalyzed by transition metals like cobalt nih.gov.

Multicomponent Reactions : These reactions combine several starting materials in a single step to construct complex molecules, including highly substituted piperidines ajchem-a.com.

These methods provide access to a wide array of substituted piperidines, which can then be functionalized to produce the necessary 1-hydroxypiperidine precursor for esterification.

N-Heterocyclization of Primary Amines with Diols

A notable and environmentally benign method for synthesizing cyclic amines, including piperidine, is the N-heterocyclization of primary amines with diols. This reaction, often catalyzed by transition metal complexes such as those containing Iridium (Cp*Ir), joins a primary amine with a diol (like 1,5-pentanediol) to form the piperidine ring, with water as the only byproduct organic-chemistry.orgnih.govacs.org.

The reaction proceeds under relatively mild conditions (90-110 °C) and has been shown to produce a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields, sometimes up to 99% organic-chemistry.orgnih.gov. The proposed mechanism involves the N-alkylation of the primary amine with one of the alcohol groups on the diol, followed by an intramolecular cyclization to form the final product acs.org. This method represents an efficient pathway to the core piperidine structure from readily available starting materials organic-chemistry.org.

Chlorination of Amino Alcohols in Piperidine Synthesis

A classic yet effective method for synthesizing cyclic amines involves the cyclization of amino alcohols. A one-pot procedure using thionyl chloride (SOCl₂) has been developed to convert amino alcohols into their corresponding cyclic amines, such as piperidine organic-chemistry.orgorganic-chemistry.org. This process circumvents the need for the more traditional multi-step sequence of protecting the nitrogen, activating the alcohol, cyclizing, and then deprotecting organic-chemistry.org.

In this reaction, an amino alcohol (e.g., 5-amino-1-pentanol) is treated with SOCl₂. The reaction proceeds through the formation of a chlorosulfinyl ester intermediate, which then converts to an amino chloride. Subsequent treatment with a base induces intramolecular cyclization to afford the piperidine ring in high yield organic-chemistry.org. This method has been successfully applied to the synthesis of various nitrogen heterocycles, including pyrrolidines and piperidines organic-chemistry.org.

One-Pot Cyclocondensation Techniques for Cyclic Amines

One-pot multi-component reactions represent a highly efficient and atom-economical approach to synthesizing complex molecular architectures like the piperidine ring from simple precursors. These methods streamline synthetic sequences by avoiding the isolation and purification of intermediates, thereby reducing solvent waste and saving time.

A notable strategy involves a five-component reaction that combines a β-ketoester (such as methyl acetoacetate), two equivalents of an aldehyde, and two equivalents of an aniline in the presence of a catalyst like indium(III) chloride. This pot, atom, and step economic (PASE) approach leads to the diastereoselective formation of highly functionalized piperidines, often precipitating directly from the reaction mixture, which simplifies isolation whiterose.ac.uk. Another efficient method is the three-component reaction of a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde, catalyzed by phenylboronic acid, which proceeds in excellent yield researchgate.net.

Furthermore, a facile tandem protocol has been developed to construct piperidines from halogenated amides. This one-pot reaction integrates amide activation, reduction of nitrilium ions, and intramolecular nucleophilic substitution under mild, metal-free conditions, offering a versatile route to various N-substituted piperidines mdpi.comnih.gov.

| Method | Components | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Five-Component PASE Reaction | β-ketoester, Aldehyde (2 eq.), Aniline (2 eq.) | InCl₃, Acetonitrile, Room Temperature | Diastereoselective; Product precipitates; High atom economy | whiterose.ac.uk |

| Three-Component Reaction | Aniline, 1,3-Dicarbonyl compound, Aromatic aldehyde | Phenylboronic acid, Acetonitrile, Room Temperature | Simple, inexpensive, and efficient; Excellent yields | researchgate.net |

| Tandem Cyclization of Halogenated Amides | Halogenated Amide | Amide activation, Reduction, Intramolecular Nucleophilic Substitution | Metal-free; Mild conditions; Good yields for N-substituted piperidines | mdpi.comnih.gov |

Continuous Flow Methodologies for Enantioenriched Piperidines

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction efficiency nih.gov. These benefits are particularly valuable in the preparation of enantioenriched piperidines, which are crucial components of many chiral drugs nih.gov.

A practical continuous flow protocol has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines. This method utilizes readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields (>80%) and excellent diastereoselectivity (>90:10 dr) within minutes acs.org. The ability to perform high-performance scale-up smoothly highlights the utility of this flow process for producing drug precursors acs.org.

The implementation of flow chemistry is transforming the synthesis of pharmaceutically relevant compounds by allowing for the telescoping of multiple reaction steps, in-line purification, and real-time analysis nih.govnih.gov. This technology facilitates the handling of hazardous reagents and intermediates safely and allows for precise control over reaction parameters, leading to improved reproducibility and product quality nih.gov.

| Reaction Type | Key Reagents | Advantages of Flow Process | Typical Results | Reference |

|---|---|---|---|---|

| Diastereoselective Addition | N-(tert-butylsulfinyl)-bromoimine, Grignard reagents | Rapid reaction time (minutes), Scalable, High-performance | >80% yield, >90:10 diastereomeric ratio | acs.org |

| Asymmetric Organocatalysis | Immobilized chiral catalysts | Lower catalyst loading, Higher selectivity, Facile scalability | High productivity for chiral API intermediates | nih.gov |

Palladium-Catalyzed Aerobic Oxidative Cyclization

Palladium-catalyzed reactions are indispensable in modern organic synthesis. Specifically, aerobic oxidative cyclization, which uses molecular oxygen as the terminal oxidant, provides an environmentally friendly and atom-economical route to nitrogen heterocycles like piperidine acs.orgnih.gov. These reactions proceed via the oxidative linkage of C–H bonds under mild conditions nih.gov.

Wacker-type aerobic oxidative cyclization of alkenes bearing tethered sulfonamides has been successfully employed for the synthesis of six-membered N-heterocycles. The use of a base-free Pd(DMSO)₂(TFA)₂ catalyst system is crucial for the efficiency of these reactions, enabling access to piperidines, morpholines, and piperazines nih.gov. While many Pd-catalyzed methods are effective for forming five-membered rings, the development of general methods for six-membered rings has been a significant advancement nih.gov.

The efficiency of these aerobic cyclizations can be enhanced by using hybrid catalysts that facilitate the reoxidation of Pd(0) to Pd(II), a key step in the catalytic cycle d-nb.info. This approach avoids the need for stoichiometric amounts of less environmentally friendly oxidants and has been applied to the synthesis of various heterocycles with broad substrate scope and functional group compatibility d-nb.infoorganic-chemistry.org.

| Catalyst System | Substrate Type | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Pd(DMSO)₂(TFA)₂ | Alkenes with tethered sulfonamides | Molecular Oxygen (O₂) | Base-free conditions; Effective for 6-membered rings | nih.gov |

| Pd(TFA)₂ / Na₂CO₃ | Alkenyl amines | Molecular Oxygen (O₂) | Amenable to asymmetric catalysis with chiral ligands (e.g., sparteine) | organic-chemistry.org |

| Pd(OAc)₂ / Hybrid ETM | Bisallenes | Molecular Oxygen (O₂) | Efficient reoxidation of Pd(0); Synthesis of 7-membered rings | d-nb.info |

| ETM: Electron Transfer Mediator (e.g., Co(salophen)-HQ) |

Transfer Hydrogenation Protocols for Saturated Piperidine Rings

The reduction of pyridines to piperidines is a direct and economical route to the saturated heterocyclic core. Transfer hydrogenation offers a convenient and safer alternative to using high-pressure hydrogen gas, employing stable and easy-to-handle hydrogen donors proquest.com.

Rhodium complexes, such as [Cp*RhCl₂]₂, have been shown to be highly efficient catalysts for the transfer hydrogenation of pyridinium (B92312) salts liv.ac.uk. Using an azeotropic mixture of formic acid and triethylamine as the hydrogen source, these reactions proceed under mild conditions (e.g., 40°C) and can afford piperidines with very low catalyst loadings liv.ac.uk. This method is highly chemoselective, and depending on the substitution pattern of the pyridine ring, can also yield tetrahydropyridine products liv.ac.uk.

Recent advancements have led to a rhodium-catalyzed reductive transamination process, where a chiral primary amine is introduced during the reduction of a pyridinium salt. This remarkable transformation not only reduces the pyridine ring but also incorporates the new amine, replacing the original nitrogen atom and inducing chirality in the resulting piperidine product dicp.ac.cnacs.org. This method provides access to a variety of valuable chiral piperidines from readily available starting materials dicp.ac.cnacs.org.

| Catalyst | Hydrogen Source | Substrate | Key Features | Reference |

|---|---|---|---|---|

| [CpRhCl₂]₂ / Iodide | Formic acid/Triethylamine | Quaternary Pyridinium Salts | Mild conditions; Low catalyst loading; High chemoselectivity | liv.ac.uk |

| [CpRhCl₂]₂ | Formic acid | Pyridinium Salts | Asymmetric reductive transamination with a chiral amine | dicp.ac.cnacs.orgresearchgate.net |

Targeted Modifications of the Piperidine Moiety

Once the core piperidine ring is constructed, further functionalization is often necessary to achieve the desired molecular complexity and biological activity.

Reductive Amination Strategies

Reductive amination is a cornerstone of C-N bond formation in organic synthesis. It typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This strategy can be applied to functionalize pre-existing piperidine scaffolds.

For instance, a piperidine derivative containing a ketone, such as N-Boc-4-piperidone, can be reacted with a primary or secondary amine and a suitable reducing agent to introduce a new substituent at the C-4 position. Conversely, an amino-substituted piperidine can be reacted with an aldehyde or ketone.

A powerful extension of this methodology is the double reductive amination of a dicarbonyl compound with an amine, which allows for the direct construction of the piperidine ring in a single step acs.org. This approach is particularly useful in the synthesis of polyhydroxypiperidines from sugar-derived dicarbonyls acs.org. The rhodium-catalyzed reductive transamination mentioned previously is a sophisticated variant where a dicarbonyl intermediate, formed from the hydrolysis of a dihydropyridine, undergoes a double reductive amination with an external amine to form the final piperidine product acs.org.

Alkylation Reactions on the Piperidine Nitrogen

Direct alkylation of the nitrogen atom is a fundamental transformation for modifying the piperidine core. This reaction is typically achieved by treating piperidine with an alkylating agent, such as an alkyl halide (e.g., alkyl bromide or iodide), in the presence of a base researchgate.net.

The choice of reaction conditions is crucial to control the extent of alkylation. Without a base to neutralize the acid formed during the reaction, the reaction often stops after monoalkylation as the piperidinium salt precipitates researchgate.net. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIEA), can facilitate the reaction and allow for the use of a wider range of alkylating agents and solvents like dimethylformamide (DMF) or acetonitrile researchgate.netechemi.com. Care must be taken to avoid over-alkylation, which leads to the formation of quaternary ammonium (B1175870) salts, by controlling the stoichiometry of the reagents, for example, by the slow addition of the alkyl halide researchgate.net.

| Alkylating Agent | Base | Solvent | Key Considerations | Reference |

|---|---|---|---|---|

| Alkyl Iodide/Bromide | None | Acetonitrile | Slow addition to favor monoalkylation; forms ammonium salt | researchgate.net |

| Alkyl Halide | K₂CO₃ | DMF / Acetonitrile | Commonly used base to neutralize acid byproduct | researchgate.net |

| Benzyl Chloride | DIEA | DCM | Used to avoid formation of quaternary ammonium salts | echemi.com |

| Ethanol | Raney Nickel (catalyst) | Hydrogenating conditions | Reductive alkylation approach | orgsyn.org |

Ester Linkage Formation and Transformations

The formation of the ester bond between the piperidine and 4-methoxybenzoate moieties is a critical step in the synthesis of the target molecule. This can be achieved through various reactions, with nucleophilic substitution being a primary method. Furthermore, the transformation of this linkage, such as through hydrolysis and subsequent re-esterification, allows for molecular modifications and the introduction of diverse functionalities.

A prevalent method for forming the ester linkage in compounds structurally similar to piperidin-1-yl 4-methoxybenzoate involves a nucleophilic acyl substitution reaction. A well-documented example is the synthesis of methyl 4-(piperidine-1-carbonyl)benzoate, which provides a strong model for the synthesis of this compound. In this procedure, 4-(methoxycarbonyl)benzoic acid is first activated, typically by conversion to its more reactive acid chloride derivative using thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). nih.gov This activated intermediate is then treated with piperidine, which acts as the nucleophile, in the presence of a base such as triethylamine to neutralize the hydrogen chloride byproduct. nih.gov This reaction is typically carried out in a chlorinated solvent like chloroform at room temperature. nih.gov The reaction's success hinges on controlling the stoichiometry and reaction conditions to favor the reaction of piperidine with the acyl chloride over the ester group. nih.gov

| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield |

| 4-(Methoxycarbonyl)benzoic acid | Piperidine | Thionyl chloride, Triethylamine, DMF (cat.) | Chloroform | 82% |

Table 1: Synthesis of a structurally similar compound, methyl 4-(piperidine-1-carbonyl)benzoate, via nucleophilic substitution. nih.gov

This classical methodology demonstrates an efficient route to the formation of the amide bond in a related structure, and a similar strategy can be envisioned for the esterification to form this compound, where 1-hydroxypiperidine would be used as the nucleophile instead of piperidine.

The ester linkage in piperidinyl benzoates can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. Basic hydrolysis, often referred to as saponification, is a common method for cleaving ester bonds to yield a carboxylate salt and an alcohol. mdpi.com For instance, the alkaline hydrolysis of benzyl benzoate (B1203000) has been studied using various solid catalysts in an aqueous medium. mdpi.com This process typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. Following the cleavage, the resulting carboxylic acid can be re-esterified with a different alcohol, allowing for the synthesis of a diverse range of ester derivatives.

Re-esterification can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be activated, for example, by converting it to an acid chloride, and then reacted with the desired alcohol. This approach is particularly useful for synthesizing esters from tertiary alcohols or phenols, where Fischer esterification may be less effective.

Stereoselective Synthesis of Piperidine-Containing Benzoates

The stereochemistry of the piperidine ring can significantly influence the biological activity of piperidine-containing compounds. Therefore, the development of stereoselective synthetic methods is of great importance. A modular and diastereoselective approach to N-(hetero)aryl piperidines has been developed, which relies on a reductive amination/aza-Michael reaction sequence. acs.org This method allows for the rapid construction of complex, polysubstituted piperidine rings from readily available starting materials. acs.org Notably, the diastereoselectivity of this process is enhanced in the presence of water. acs.org

Another strategy for achieving stereoselectivity is through the kinetic resolution of racemic N-Boc-2-arylpiperidines. rsc.org This can be accomplished using a chiral base, such as the n-BuLi/(−)-sparteine complex, which selectively deprotonates one enantiomer, allowing for the separation of the enantioenriched starting material. rsc.org The resulting enantiomerically enriched piperidine can then be used in subsequent reactions to produce chiral piperidine-containing benzoates.

Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a pathway to enantioenriched 3-substituted piperidines. acs.org This three-step process involves the partial reduction of pyridine, followed by the rhodium-catalyzed asymmetric reaction and a final reduction step. acs.org

| Method | Key Features | Stereochemical Outcome |

| Reductive amination/aza-Michael reaction | Modular, water-enhanced diastereoselectivity | Diastereoselective |

| Kinetic resolution | Use of chiral bases (e.g., n-BuLi/(-)-sparteine) | Enantioselective |

| Rh-catalyzed asymmetric carbometalation | Three-step process from pyridine derivatives | Enantioselective |

Table 2: Overview of stereoselective synthesis methods for piperidine derivatives.

Mannich Reaction-Based Syntheses of Piperidinone Derivatives

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which can serve as versatile precursors to piperidinone derivatives. researchgate.netoarjbp.comchemrevlett.com In a typical Mannich reaction for the synthesis of piperidinones, an aldehyde (often formaldehyde), a primary or secondary amine, and a ketone with at least one α-hydrogen are condensed together. oarjbp.comchemrevlett.com This three-component reaction can be performed in a one-pot synthesis. nih.gov

For instance, the condensation of an aromatic aldehyde, an amine, and a ketone can lead to the formation of substituted piperidin-4-ones. These piperidinones can then be further functionalized. The use of acetic acid as a solvent has been reported to be effective for this reaction. nih.gov The nitro-Mannich reaction, which involves the reaction of a nitroalkane with an imine, is another valuable tool for the synthesis of piperidine and piperidinone-based compounds. researchgate.net

The resulting piperidinone can be a key intermediate in a multi-step synthesis of this compound. For example, the ketone functionality can be reduced to a hydroxyl group, which can then be esterified with 4-methoxybenzoic acid or its activated derivative.

| Reactants | Reaction Type | Product |

| Aromatic aldehyde, amine, ketone | Mannich condensation | Substituted piperidin-4-one |

| Nitroalkane, imine | Nitro-Mannich reaction | β-nitroamine (precursor to piperidinones) |

Table 3: Mannich reaction-based approaches to piperidinone precursors.

Green Chemistry Approaches in Piperidine and Benzoate Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of both piperidine and benzoate moieties.

For the synthesis of piperidine derivatives, biocatalysis has emerged as a promising green approach. The use of enzymes, such as immobilized lipases, can catalyze multicomponent reactions for the synthesis of piperidines under mild conditions. semanticscholar.orgresearchgate.net For example, a biocatalytic method combining enzymatic C–H oxidation with radical cross-coupling has been developed for the modular and enantioselective construction of complex piperidine frameworks. chemistryviews.orgchemrxiv.org This approach utilizes enzymes to introduce hydroxyl groups into simple piperidine precursors, which can then be further functionalized. chemistryviews.orgchemrxiv.org

In the synthesis of benzoates, green approaches focus on the use of renewable resources and environmentally benign reaction conditions. For example, 4-methoxybenzoic acid can be synthesized from anethole, a natural product obtained from plants, through an ozonolysis process. google.com This method offers a renewable alternative to petrochemical-based syntheses. google.com Furthermore, the use of environmentally friendly solvents and catalysts is a key aspect of green benzoate synthesis. Enzymatic polymerization of biobased monomers, including dicarboxylic acid derivatives, is another green route to polyesters, highlighting the potential for biocatalysis in ester formation. rug.nl

| Compound Class | Green Chemistry Approach | Key Advantages |

| Piperidine Derivatives | Biocatalysis (e.g., immobilized lipases, enzymatic C-H oxidation) | Mild reaction conditions, high selectivity, use of renewable catalysts. semanticscholar.orgresearchgate.netchemistryviews.orgchemrxiv.org |

| Benzoate Derivatives | Synthesis from renewable resources (e.g., anethole), use of environmentally friendly reagents (e.g., ozone). google.com | Reduced reliance on fossil fuels, avoidance of hazardous materials. google.com |

Table 4: Green chemistry strategies in the synthesis of piperidine and benzoate derivatives.

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For piperidin-1-yl 4-methoxybenzoate (B1229959), the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the 4-methoxybenzoyl group.

Based on the analysis of the structural isomer, methyl 4-(piperidin-1-ylcarbonyl)benzoate, the following proton signals can be anticipated nih.govresearchgate.net:

Aromatic Protons: The 4-methoxybenzoyl moiety would exhibit two sets of doublets in the aromatic region of the spectrum. The protons ortho to the ester group are expected to appear downfield compared to the protons ortho to the methoxy (B1213986) group due to the electron-withdrawing nature of the carbonyl. Specifically, a doublet corresponding to the two protons on the aromatic ring adjacent to the carbonyl group would be expected around δ 8.09 ppm, and another doublet for the two protons adjacent to the methoxy group would be anticipated around δ 7.47 ppm nih.govresearchgate.net.

Methoxy Protons: A sharp singlet for the three protons of the methoxy group (-OCH₃) would be expected, likely around δ 3.95 ppm nih.govresearchgate.net.

Piperidine Protons: The protons on the piperidine ring would show more complex signals due to their different chemical environments and spin-spin coupling. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be the most deshielded and are expected to appear as a multiplet. The remaining protons on the piperidine ring (β- and γ-protons) would appear as multiplets at higher fields (more shielded). For the related amide isomer, these signals appear as multiplets around δ 3.74 ppm, δ 3.33 ppm, and δ 1.27-1.70 ppm nih.govresearchgate.net. The chemical shifts for the ester would be in a similar range. For comparison, the protons of piperidine itself show signals at approximately δ 2.79 ppm (α-protons) and δ 1.58-1.46 ppm (β- and γ-protons) chemicalbook.com.

Table 1: Predicted ¹H NMR Chemical Shifts for Piperidin-1-yl 4-methoxybenzoate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to C=O) | ~8.1 | d |

| Aromatic (ortho to -OCH₃) | ~7.5 | d |

| Methoxy (-OCH₃) | ~3.9 | s |

| Piperidine (α to N) | ~3.7 | m |

| Piperidine (β, γ to N) | ~1.7-1.3 | m |

Note: These are predicted values based on a structural isomer and related compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Drawing from the data of methyl 4-(piperidin-1-ylcarbonyl)benzoate, the expected chemical shifts are as follows nih.govresearchgate.net:

Carbonyl Carbon: The ester carbonyl carbon is expected to appear significantly downfield, likely in the range of δ 166-170 ppm nih.govresearchgate.net.

Aromatic Carbons: The aromatic carbons would show several signals. The carbon attached to the methoxy group would be shielded, while the carbon attached to the ester group would be deshielded. The quaternary aromatic carbons are expected around δ 140.9 ppm and δ 130.8 ppm, with the protonated aromatic carbons appearing around δ 129.8 ppm and δ 126.7 ppm nih.govresearchgate.net.

Methoxy Carbon: The carbon of the methoxy group would give a signal around δ 52.6 ppm nih.govresearchgate.net.

Piperidine Carbons: The carbons of the piperidine ring would appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (α-carbons) would be the most deshielded of the piperidine carbons, with expected signals around δ 42.2 and δ 51.2 ppm. The other piperidine carbons (β- and γ-carbons) would appear at higher fields, around δ 24.5, δ 25.6, and δ 26.5 ppm nih.govresearchgate.net. For comparison, the carbons of piperidine itself resonate at approximately δ 47.9 ppm (α-carbons) and δ 27.2 ppm and δ 25.0 ppm (β- and γ-carbons).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~169 |

| Aromatic (C-O) | ~166 |

| Aromatic (quaternary) | ~141, ~131 |

| Aromatic (CH) | ~130, ~127 |

| Methoxy (-OCH₃) | ~53 |

| Piperidine (α to N) | ~51, ~42 |

| Piperidine (β, γ to N) | ~26.5, ~25.6, ~24.5 |

Note: These are predicted values based on a structural isomer and related compounds.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., HMBC)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of the molecular fragments. An HMBC spectrum would show correlations between protons and carbons that are separated by two or three bonds. For this compound, key HMBC correlations would be expected between:

The protons of the piperidine ring (α-protons) and the carbonyl carbon of the 4-methoxybenzoyl group, which would definitively confirm the ester linkage.

The aromatic protons and the carbonyl carbon.

The methoxy protons and the aromatic carbon to which the methoxy group is attached.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The exact mass of this compound (C₁₃H₁₇NO₃) can be calculated.

The fragmentation pattern in a mass spectrum provides a molecular fingerprint and can be used to confirm the structure. For this compound, characteristic fragmentation would be expected to involve the cleavage of the ester bond. Key fragments would likely include:

The 4-methoxybenzoyl cation (m/z = 135).

The piperidin-1-yl radical cation or related fragments.

No experimental HRMS data for this compound has been reported in the searched literature.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Calculated Exact Mass | 235.1208 u |

| Predicted Key Fragment (m/z) | 135 (C₈H₇O₂)⁺ |

Note: The exact mass is calculated based on the molecular formula. The key fragment is a prediction based on the chemical structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first separated from a mixture based on its boiling point and interaction with a stationary phase in a gas chromatograph. Subsequently, the separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (219.28 g/mol ). The primary fragmentation pathway involves the cleavage of the amide bond, which is the most labile site. This alpha-cleavage results in two major diagnostic fragment ions: the 4-methoxybenzoyl cation (m/z 135) and the piperidinyl radical cation or its fragments. The 4-methoxybenzoyl cation is particularly stable due to resonance and is often the base peak in the spectrum. Further fragmentation of this ion can occur through the loss of a methyl radical (-•CH₃) to yield an ion at m/z 120, or the loss of carbon monoxide (-CO) to give an ion at m/z 107.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Structural Formula |

|---|---|---|

| 219 | Molecular Ion [M]⁺ | [C₁₃H₁₇NO₂]⁺ |

| 135 | 4-methoxybenzoyl cation | [CH₃O-C₆H₄-CO]⁺ |

| 120 | [4-methoxybenzoyl - CH₃]⁺ | [O-C₆H₄-CO]⁺ |

| 107 | [4-methoxybenzoyl - CO]⁺ | [CH₃O-C₆H₄]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile compounds or those that are thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Using a "soft" ionization technique like Electrospray Ionization (ESI), LC-MS typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. For this compound, with a molecular weight of 219.1259 g/mol , high-resolution mass spectrometry (HRMS) would detect the protonated molecule at m/z 220.1332. This precise mass measurement is crucial for confirming the elemental composition of the molecule. For instance, the related compound N-(4-methoxybenzyl) piperidine provides a high-resolution ESI-MS (HRESIMS) result of m/z 206.1535 for its [M+H]⁺ ion, demonstrating the accuracy of this technique in elemental formula confirmation. rsc.org

Table 2: Predicted LC-MS Data for this compound

| Ion Type | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₈NO₂⁺ | 220.1332 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent feature is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the tertiary amide group, typically appearing in the range of 1630-1660 cm⁻¹. The C-N stretching vibration of the amide is also observable, usually around 1250-1350 cm⁻¹.

The aromatic part of the molecule gives rise to C=C stretching vibrations within the benzene (B151609) ring, seen as a series of absorptions between 1450 and 1600 cm⁻¹. The methoxy group (-OCH₃) is identified by its characteristic C-O stretching bands. Asymmetric C-O-C stretching appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹. mdpi.com The aliphatic C-H stretching vibrations of the piperidine ring are observed just below 3000 cm⁻¹.

While a specific spectrum for this compound is not publicly available, the FT-IR data for the closely related N-(4-Methoxybenzoyl) pyrrolidine (B122466) shows characteristic peaks at 1602 cm⁻¹ (C=O), 1255 cm⁻¹, and 1022 cm⁻¹ (C-O stretches), which are consistent with these assignments. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2940-2850 | C-H Stretch | Piperidine Ring |

| ~1645 | C=O Stretch | Tertiary Amide |

| ~1605, ~1510 | C=C Stretch | Aromatic Ring |

| ~1450 | C-H Bend | Methylene (CH₂) |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Crystal Packing

Single-Crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking.

This compound has been reported as a colorless oil, which typically precludes analysis by single-crystal XRD unless suitable crystals can be grown. mdpi.com However, analysis of structurally similar crystalline compounds provides insight into the expected solid-state conformation. For example, the crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, a related thiourea (B124793) derivative, shows that the piperidine ring adopts a stable chair conformation. nih.goviucr.org In this analog, the mean plane of the piperidine ring is significantly twisted with respect to the 4-methoxybenzoyl ring, with a dihedral angle of 63.0(3)°. nih.goviucr.org

Similarly, studies on other N-benzoylpiperidine derivatives show that the piperidine ring consistently favors a chair conformation. nih.gov If this compound were to be crystallized, XRD analysis would be expected to confirm this conformation and precisely measure the dihedral angle between the piperidine and methoxybenzoate moieties, which is governed by steric and electronic effects. The analysis would also detail the intermolecular forces that dictate the crystal packing.

Table 4: Representative Crystallographic Data for an Analogous Piperidine Derivative (3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.980 |

| b (Å) | 7.6143 |

| c (Å) | 12.189 |

| β (°) | 90.497 |

| Volume (ų) | 1204.6 |

Computational and Theoretical Investigations of Piperidin 1 Yl 4 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems, offering a detailed view of their structure and behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For piperidin-1-yl 4-methoxybenzoate (B1229959), DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry. nih.govnih.gov This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. The optimized geometry can then be compared with experimental data, such as that from X-ray diffraction, to validate the computational model. researchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related structures, the planarity of certain molecular fragments is essential for electronic delocalization, which can influence the material's properties. ajchem-a.com

Ab Initio Methods in Structural and Electronic Property Prediction

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method, a fundamental ab initio approach, has been used with basis sets like 6-311G(d,p) to optimize the geometry of related heterocyclic compounds in their ground state. ajchem-a.com These calculations ensure that the optimized structures correspond to true local minima on the potential energy surface. ajchem-a.com Ab initio methods are crucial for predicting the structural and electronic properties of molecules like piperidin-1-yl 4-methoxybenzoate, providing a foundational understanding of its intrinsic characteristics.

Computational Prediction of Spectroscopic Properties (UV-Vis, FTIR, NMR)

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For compounds structurally similar to this compound, DFT has been successfully used to calculate vibrational frequencies (FTIR and FT-Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.govresearchgate.net

The theoretical vibrational analysis, often aided by potential energy distribution (PED) calculations, allows for the assignment of observed spectral bands to specific vibrational modes of the molecule. nih.govnih.gov For UV-Vis spectra, time-dependent DFT (TD-DFT) is a common approach to calculate the electronic transitions, which correspond to the absorption of light. mdpi.com The calculated HOMO-LUMO energy gap is directly related to the lowest energy electronic excitation and can be correlated with the observed wavelengths in UV-Vis spectroscopy. schrodinger.com In NMR, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to compute theoretical chemical shifts, which can then be compared to experimental data for structural validation. nih.gov

Table 1: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |

|---|---|---|

| FTIR/FT-Raman | Vibrational Frequencies (cm⁻¹) | DFT/B3LYP |

| UV-Vis | Absorption Wavelengths (nm) | TD-DFT |

| NMR | Chemical Shifts (ppm) | GIAO |

Global Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Global chemical reactivity descriptors are calculated to understand the stability and reactivity of a molecule as a whole. researchgate.net These parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) based on Koopman's theorem. researchgate.net Key descriptors include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. Harder molecules are generally less reactive. mdpi.com

Chemical Softness (S or σ): The reciprocal of hardness, indicating the molecule's ability to undergo charge transfer. mdpi.com

Electronegativity (χ): The power of an atom or group of atoms to attract electrons. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. mdpi.comresearchgate.net

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. researchgate.netmdpi.com

These descriptors provide a quantitative framework to predict the chemical behavior of this compound. researchgate.net

Table 2: Global Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / η |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Potential (μ) | -(I + A) / 2 |

| Electrophilicity Index (ω) | μ² / (2η) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energies of these orbitals and the energy gap between them (ELUMO - EHOMO) are fundamental in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com

The distribution of the HOMO and LUMO across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. wuxibiology.com For instance, in related compounds, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. mdpi.com The analysis of HOMO and LUMO energies and their spatial distribution is, therefore, crucial for understanding the reactivity patterns of this compound. researchgate.net

Natural Bond Orbital (NBO) Analysis and Atomic Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex wave function of a molecule into a more intuitive, localized form that aligns with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides valuable insights into the electron density distribution within a molecule. wikipedia.org

The NBO analysis of this compound would reveal the distribution of electrons in core, valence, and Rydberg orbitals. By examining the natural population analysis (NPA), the partial charges on each atom can be determined. uni-muenchen.de For example, in a similar piperidine (B6355638) compound, the nitrogen atom in the piperidine ring was found to have a significant negative charge, indicating its electron-donating nature. nih.gov Conversely, certain carbon atoms may exhibit positive charges. orientjchem.org This distribution of atomic charges is crucial for understanding the molecule's reactivity and intermolecular interactions.

A hypothetical NBO analysis for this compound might show significant delocalization from the lone pairs of the oxygen and nitrogen atoms to anti-bonding orbitals within the aromatic ring and the carbonyl group. This would be consistent with the expected resonance effects in the molecule.

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) O (methoxy) | π* (C-C) aromatic | High |

| LP (1) N (piperidine) | σ* (C-N) | Moderate |

| π (C=O) | π* (aromatic) | Moderate |

This table is illustrative and based on general principles of NBO analysis applied to similar structures. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to predict the reactive sites of a molecule for both electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.netnih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de Different colors on the map indicate different potential values, typically with red representing regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net The potential generally increases in the order of red < orange < yellow < green < blue. researchgate.net

For this compound, an MEP map would likely show the most negative potential (red/yellow regions) localized around the oxygen atoms of the carbonyl group and the methoxy (B1213986) group. researchgate.net This suggests these sites are the most probable for electrophilic attack. Conversely, the most positive potential (blue regions) would likely be found around the hydrogen atoms of the piperidine ring and the aromatic ring, indicating these as potential sites for nucleophilic attack. researchgate.net

The MEP analysis, therefore, provides a powerful guide to understanding the molecule's chemical reactivity and its interactions with other charged species. uni-muenchen.de

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. nih.gov This method is instrumental in drug discovery and design, helping to understand the binding mechanisms of potential drug candidates.

Molecular docking simulations can predict the binding modes and estimate the binding affinity of this compound to a specific receptor. nih.govresearchgate.net The process involves placing the ligand in various orientations and conformations within the receptor's binding site and calculating a score that represents the binding energy. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.govnih.gov

For instance, in studies of similar piperidine-containing compounds, docking has been used to identify the most favorable binding poses and to correlate these with biological activity. researchgate.netnih.gov The flexible nature of the piperidine ring can allow the molecule to adopt various conformations, potentially leading to good orientations within a receptor's active site. nih.gov The binding affinity is influenced by a combination of factors including intermolecular energy, electrostatic energy, and torsional energy. nih.gov

A crucial aspect of molecular docking is the identification of the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: These are critical for the specificity and stability of binding. nih.gov The oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen of the piperidine ring in this compound, could act as hydrogen bond acceptors, while the N-H group (if protonated) could act as a donor.

Hydrophobic Interactions: These include interactions like pi-alkyl, alkyl, pi-sigma, and pi-pi stacking. nih.govjchr.org The aromatic ring of the 4-methoxybenzoate moiety can participate in pi-pi stacking and pi-alkyl interactions with hydrophobic residues in the binding pocket. researchgate.net The piperidine ring can also engage in hydrophobic interactions. researchgate.net

The analysis of these interactions provides a detailed picture of how the ligand fits into the binding site and what drives the binding process. researchgate.net

Table 2: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

| Interaction Type | Potential Participating Group on Ligand |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Methoxy Oxygen, Piperidine Nitrogen |

| Pi-Alkyl | Aromatic Ring |

| Pi-Pi Stacking | Aromatic Ring |

| Hydrophobic (Alkyl) | Piperidine Ring |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can provide insights into conformational changes and the stability of ligand-receptor complexes. researchgate.netmdpi.com

For this compound, MD simulations can be used to explore its conformational landscape in solution, revealing the most stable conformations. nih.gov When applied to a ligand-receptor complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. nih.gov The simulation can show whether the key intermolecular interactions are maintained over time and whether the ligand remains stably bound in the active site. mdpi.com This provides a more dynamic and realistic picture of the binding event than static docking alone. researchgate.net

Supramolecular Assembly and Noncovalent Interactions through Hirshfeld Surface Analysis

The arrangement of molecules in a crystal lattice, known as supramolecular assembly, is governed by a network of noncovalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of intermolecular contacts.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties of this surface, such as the normalized contact distance (dnorm), electrostatic potential, and curvature, reveal the nature and strength of intermolecular interactions. The dnorm surface, in particular, is color-coded to highlight regions of significant intermolecular contact, with red spots indicating close contacts that are shorter than the van der Waals radii of the interacting atoms, white regions representing contacts at the van der Waals separation, and blue areas indicating longer contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of di (distance from the surface to the nearest nucleus inside the surface) versus de (distance from the surface to the nearest nucleus outside the surface), with different types of interactions appearing as distinct patterns.

For this compound, it is anticipated that the primary noncovalent interactions governing its supramolecular assembly would include:

Hydrogen Bonds: Although lacking strong hydrogen bond donors, weak C—H⋯O hydrogen bonds are expected to be significant, involving the hydrogen atoms of the piperidine ring and the methoxy group, and the oxygen atoms of the carbonyl and methoxy groups.

π-Interactions: The presence of the methoxy-substituted benzene (B151609) ring suggests the possibility of C—H⋯π interactions, where a hydrogen atom from a neighboring molecule interacts with the π-system of the aromatic ring.

| Interaction Type | Expected Significance in this compound |

| C—H⋯O Hydrogen Bonds | High, contributing to the formation of chains or sheets. |

| C—H⋯π Interactions | Moderate, influencing the stacking of aromatic rings. |

| H⋯H Contacts | High, as is typical for organic molecules. |

| π-π Stacking | Possible, depending on the packing of the aromatic rings. |

Cheminformatics Platforms for Data Interpretation and Management

Cheminformatics platforms are essential tools for the systematic management, analysis, and interpretation of chemical data. These platforms integrate various software tools to handle diverse chemical information, from structural details to computational results and biological activity. For a compound like this compound, these platforms serve several critical functions.

Publicly accessible databases such as PubChem and ChemSpider are primary repositories for chemical information. nih.gov These platforms assign unique identifiers to compounds and aggregate data on their physical and chemical properties, spectral data, and links to relevant scientific literature and patents. For instance, related compounds with the piperidine and methoxybenzoyl moieties are cataloged in these databases, providing a starting point for comparative analysis. nih.gov

More advanced cheminformatics platforms, such as the Galaxy-based ChemicalToolbox, offer a suite of tools for computational analysis within a user-friendly, web-based interface. nih.gov These platforms enable researchers to perform a range of tasks without needing extensive programming skills, including:

Structure-based Calculations: Calculation of molecular descriptors, such as molecular weight, logP, and topological polar surface area, which are crucial for predicting the compound's behavior.

Conformational Analysis: Searching for and analyzing the different possible three-dimensional arrangements (conformers) of the molecule. For this compound, this would involve determining the preferred conformation of the piperidine ring and the orientation of the ester group.

Similarity Searching: Identifying other compounds with similar structural or electronic features, which can help in predicting properties and potential applications.

Data Integration and Workflow Creation: Combining different analytical tools into reproducible workflows. For example, a workflow could be designed to retrieve a set of related compounds from a database, calculate their properties, and then perform a comparative analysis.

The use of such platforms ensures that research data is Findable, Accessible, Interoperable, and Reusable (FAIR), which is a cornerstone of modern scientific data management. By leveraging these computational tools, researchers can gain a deeper and more comprehensive understanding of the chemical nature of this compound.

| Cheminformatics Tool/Platform | Application for this compound |

| PubChem | Accessing basic chemical data, identifiers, and literature links. nih.gov |

| ChemicalToolbox (Galaxy) | Performing advanced computational analyses like descriptor calculation and conformational analysis. nih.gov |

| CrystalExplorer | Performing Hirshfeld surface analysis and generating 2D fingerprint plots. |

Biological Activities and Mechanistic Studies in Pre Clinical Models Excluding Human Clinical Trials

Receptor Binding and Functional Modulation

The interaction of piperidin-1-yl 4-methoxybenzoate (B1229959) and structurally similar compounds with various receptors is a key area of research. These interactions are critical in understanding the potential physiological effects and therapeutic applications of this chemical class.

The serotonin (B10506) 5-HT4 receptor is a well-established target for the treatment of gastrointestinal motility disorders and is also being investigated for its role in cognitive function and mood. nih.govnih.gov Agonists of this receptor have demonstrated prokinetic properties. nih.gov Selective 5-HT4 receptor agonists are of particular interest as they may offer a better safety profile compared to less selective compounds that can cause adverse cardiovascular effects. nih.gov

Preclinical studies suggest that activation of the 5-HT4 receptor could be a promising strategy for addressing depression and cognitive deficits. nih.gov The antidepressant-like effects of 5-HT4 receptor agonists have been observed to have a rapid onset in animal models. nih.gov The mechanism of action involves the stimulation of adenylyl cyclase and an increase in cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Compounds like TD-8954 have been identified as potent and selective 5-HT4 receptor agonists, demonstrating high affinity and functional activity in in vitro assays. frontiersin.org

Table 1: 5-HT4 Receptor Binding Affinities and Functional Activities of Various Agonists This table is interactive. Users can sort the data by clicking on the column headers.

| Compound | pKi (Binding Affinity) | pEC50 (Functional Potency) |

|---|---|---|

| TD-8954 | 9.4 | 9.3 |

| Tegaserod | 8.6 | - |

| Prucalopride | 7.6 | - |

| Cisapride | 7.1 | - |

| Mosapride | 6.8 | - |

Data sourced from in vitro studies on HEK-293 cells stably transfected with the human 5-HT4(c) receptor. frontiersin.org

The cannabinoid CB1 receptor, a G protein-coupled receptor, is a significant target for various therapeutic areas, including metabolic disorders. bohrium.com However, centrally acting CB1 receptor antagonists have been associated with adverse neuropsychiatric effects. nih.gov This has led to a focus on developing peripherally restricted CB1 antagonists to avoid these side effects. bohrium.comnih.gov

Research into the structure-activity relationships (SAR) of compounds related to piperidin-1-yl 4-methoxybenzoate has aimed to develop potent and selective CB1 inverse agonists with limited brain penetration. nih.gov Functionalization of the piperidine (B6355638) linker at the 4-position has been a key strategy in this effort. bohrium.comnih.gov These studies have led to the identification of compounds with good hCB1 potency and selectivity over the hCB2 receptor. nih.gov The crystal structures of the human CB1 receptor in complex with agonists have provided crucial insights into the activation mechanism and the binding modes of cannabinoids, which can guide the design of new ligands with specific pharmacological properties. nih.gov

The histamine (B1213489) H1 receptor is a G protein-coupled receptor targeted by antagonists for the treatment of allergic conditions. nih.gov The duration of action of second-generation H1 antagonists has been linked to their residence time at the receptor. nih.gov Structure-kinetic relationship (SKR) studies are crucial for understanding and optimizing the binding kinetics of ligands. acs.org

Research has shown that introducing a carboxylic acid moiety to certain ligand scaffolds can significantly increase their residence time at the H1 receptor. acs.org For instance, modifying a core structure can lead to an 11-fold increase in residence time. acs.org Furthermore, the cyclicity of both the aromatic head group and the amine moiety of H1R antagonists has a pronounced effect on their binding kinetics, with tricyclic systems generally exhibiting longer residence times. nih.gov

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is highly expressed in pancreatic β-cells and is a key target for the treatment of type 2 diabetes. nih.govacs.org Activation of GPR40 by fatty acids amplifies glucose-stimulated insulin (B600854) secretion. acs.org

Agonists of GPR40 have been shown to signal through both G-protein dependent and independent pathways, including β-arrestin recruitment. acs.org The downstream signaling of GPR40 activation involves molecules like phosphorylated extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (AKT1/2/3), which play roles in improving β-cell function and insulin resistance. endocrine-abstracts.org Dual agonism of GPR40 and GPR120 has been shown to induce glucagon-like peptide-1 (GLP-1) secretion, further contributing to improved glucose homeostasis. nih.gov

Table 2: Investigated GPR40 Agonists and their Properties This table is interactive. Users can sort the data by clicking on the column headers.

| Compound Class | Key Structural Feature | Observed Effect |

|---|---|---|

| Spiropiperidine derivatives | Non-planar, reduced lipophilicity | Potent GPR40 agonism, good pharmacokinetic properties |

| Tetrahydroquinoline acid derivatives | Non-planar, reduced lipophilicity | Potent GPR40 agonism, good pharmacokinetic properties |

| Dual GPR120/GPR40 agonists | - | Induce GLP-1 secretion, improve glucose homeostasis |

Data compiled from medicinal chemistry and pharmacology studies. acs.orgnih.gov

Enzymatic Activity Modulation

The ability of this compound and related compounds to modulate the activity of various enzymes is another important aspect of their preclinical evaluation.

Research has been conducted on the inhibitory potential of compounds with a piperidine scaffold against various enzymes. For example, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome's ATPase activity. nih.gov In one study, a lead compound demonstrated a 28.4 ± 2.6% reduction in ATP hydrolysis. nih.gov

Furthermore, benzylpiperidine and benzylpiperazine derivatives have been developed as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it Certain compounds in this class have shown potent and selective inhibition of MAGL. unisi.it Additionally, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as inhibitors of the presynaptic choline (B1196258) transporter (CHT), a critical protein for acetylcholine (B1216132) synthesis. nih.gov Iterative medicinal chemistry efforts led to the discovery of potent and selective CHT inhibitors from this scaffold. nih.gov

Monoamine Oxidase (MAO) Inhibition

The piperidine moiety is a key structural feature in several compounds that have been investigated for their ability to inhibit monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. nih.gov While direct studies on this compound are not extensively documented, research on analogous compounds, particularly the natural alkaloid piperine (B192125), provides significant insights. nih.gov Piperine, which contains a piperidin-1-yl group, has been shown to be a dose-dependent inhibitor of both MAO-A and MAO-B. nih.gov

The inhibitory potential of piperine has been quantified in various studies. For instance, one study reported IC50 values of 49.3 µM and 91.3 µM for MAO-A and MAO-B, respectively, using rat brain mitochondria. nih.gov Another study using mouse brain mitochondrial fractions found piperine to have a stronger inhibitory effect on MAO-B (IC50 of 7.0 µM) compared to MAO-A (IC50 of 20.9 µM). nih.gov Further research has corroborated these findings, with one study reporting IC50 values of 19.01 µM for hMAO-A and 17.57 µM for hMAO-B. nih.gov The piperidine nucleus is considered a critical component for the observed MAO inhibitory activity. nih.govacs.org

MAO Inhibitory Activity of Piperine

| Enzyme | IC50 (µM) | Source Organism |

|---|---|---|

| MAO-A | 49.3 | Rat Brain |

| MAO-B | 91.3 | Rat Brain |

| MAO-A | 20.9 | Mouse Brain |

| MAO-B | 7.0 | Mouse Brain |

| hMAO-A | 19.01 | Human |

| hMAO-B | 17.57 | Human |

Choline Transporter (CHT) Inhibition

The high-affinity choline transporter (CHT) is a critical component in cholinergic signaling, responsible for the uptake of choline in neurons for the synthesis of acetylcholine. nih.gov While direct data on this compound is not available, a series of structurally related compounds, 4-methoxy-3-(piperidin-4-yl)oxy benzamides, have been identified as novel inhibitors of CHT. nih.govnih.gov

Structure-activity relationship (SAR) studies on this series of benzamides revealed that the piperidine substituent is a key feature for inhibitory activity. nih.gov Through iterative medicinal chemistry efforts, the compound ML352 was identified as a potent and selective CHT inhibitor. nih.gov ML352 demonstrated noncompetitive inhibition of CHT, with inhibitory activity at both low (100 nM) and high (10 µM) concentrations of choline. nih.govnih.gov

CHT Inhibitory Activity of ML352

| Compound | Choline Concentration | Inhibition |

|---|---|---|

| ML352 | 100 nM | Potent |

| ML352 | 10 µM | Potent |

Modulation of Cellular Pathways

Influence on Pain Modulation and Neurochemistry Pathways

The piperidine scaffold is a well-established pharmacophore in the development of analgesic agents. tandfonline.comnih.govencyclopedia.pub Numerous piperidine derivatives have been shown to exhibit significant analgesic effects, often mediated through their interaction with opioid receptors. nih.govtandfonline.com For instance, a series of 4-aminomethyl piperidine derivatives were synthesized and evaluated for their analgesic potential, with some compounds showing excellent activity in preclinical models of pain. tandfonline.com The analgesic effects of these compounds were suggested to be linked to their activity as µ-opioid receptor inhibitors. tandfonline.com

Furthermore, piperidine itself is a naturally occurring compound in the mammalian brain and is known to influence various synaptic mechanisms within the central nervous system. nih.gov It has been implicated in the regulation of emotional behavior, sleep, and extrapyramidal functions, highlighting the relevance of the piperidine structure to neurochemistry. nih.gov

Endocannabinoid System Modulation

The piperidin-1-yl moiety is a key structural feature of several known modulators of the endocannabinoid system. Notably, this functional group is present in the potent and selective CB1 cannabinoid receptor antagonist, rimonabant (B1662492) (SR141716), and its analogs. The piperidine ring in these compounds plays a crucial role in their binding to the CB1 receptor. The unique spatial arrangement and electrostatic properties conferred by the piperidin-1-yl group are thought to contribute to the antagonist activity of these molecules. The presence of this moiety in this compound suggests a potential for interaction with the endocannabinoid system, although direct studies are required to confirm this.

Nuclear Factor-kappa B (NF-κB) Activation Enhancement

The current scientific literature does not support the hypothesis that piperidine-containing compounds enhance the activation of Nuclear Factor-kappa B (NF-κB). In contrast, a significant body of research indicates that piperidine derivatives, most notably piperine, act as inhibitors of NF-κB activation. nih.gov Studies have shown that piperine can inhibit the nuclear translocation of the p65, p50, and c-Rel subunits of NF-κB. nih.gov This inhibitory action is associated with a reduction in the expression of pro-inflammatory cytokines that are regulated by NF-κB. nih.gov Therefore, based on available evidence, piperidine-containing compounds are generally characterized by their anti-inflammatory effects mediated through the inhibition, rather than enhancement, of the NF-κB pathway.

Antimicrobial Activity Studies (In Vitro)

The piperidine scaffold is a common structural motif in a variety of compounds that have demonstrated in vitro antimicrobial activity. ijnrd.orgbiointerfaceresearch.combiomedpharmajournal.orgyu.edu.jonih.gov Numerous studies have reported the synthesis and evaluation of piperidine derivatives against a range of pathogenic bacteria and fungi. biomedpharmajournal.orgyu.edu.jo For example, derivatives of piperidin-4-one have been shown to possess significant antibacterial and antifungal properties. ijnrd.orgbiomedpharmajournal.orgyu.edu.jo

In one study, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for their antimicrobial activity. ijnrd.org Several of these compounds exhibited significant activity against various bacterial strains, with some showing comparable or superior activity to the standard drug ampicillin. ijnrd.org Similarly, other studies have reported the potent antimicrobial effects of piperidine derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal species. biointerfaceresearch.comnih.gov

Antimicrobial Activity of Representative Piperidine Derivatives

| Compound Type | Microorganism | Activity |

|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidones | Various Bacteria | Significant |

| Piperidin-4-one thiosemicarbazones | Various Bacteria & Fungi | Significant |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus | Good |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Escherichia coli | Active |

Antibacterial Efficacy Against Various Strains

Currently, there is no publicly available scientific literature that has evaluated the antibacterial efficacy of this compound against any bacterial strains.

Antifungal Efficacy

There are no available scientific studies or data on the antifungal efficacy of this compound.

Antiviral Activity (In Vitro)

No in vitro studies on the antiviral activity of this compound have been reported in the accessible scientific literature.

Antiparasitic Activity (In Vitro)

Scientific investigation into the in vitro antiparasitic activity of this compound has not been documented in available research.

There is no available data from in vitro studies regarding the anti-leishmanial potential of this compound.

In vitro studies to determine the trypanocidal activity of this compound have not been published in the current body of scientific literature.

Analgesic Effects (In Vivo Pre-clinical Models)

There are no reports of in vivo pre-clinical studies investigating the analgesic effects of this compound.

Preclinical Biological Activities of this compound Remain Undocumented in Publicly Available Scientific Literature

Despite a thorough review of scientific databases and publicly accessible research, no preclinical data on the hypotensive, central nervous system depressant, or anti-inflammatory effects of the chemical compound this compound has been identified.

Initial investigations into the pharmacological activities of this compound did not yield any specific studies detailing its effects in preclinical models. While the broader class of piperidine derivatives has been explored for various therapeutic properties, research on this particular ester of 4-methoxybenzoic acid and piperidine is not available in the public domain.

Subsequent, more targeted searches for preclinical data, including potential data tables on hypotensive, central nervous system (CNS) depressant, and anti-inflammatory activities, were also unsuccessful. The scientific literature does not appear to contain any in vivo or in vitro studies examining these specific biological effects for this compound.

Further attempts to find information by broadening the search to include the synthesis and biological evaluation of this compound, or by searching for its alternative names such as anisoylpiperidine, did not retrieve any relevant preclinical pharmacological data. Similarly, searches for the biological effects of piperidine benzoate (B1203000) esters with these specific activities did not provide any information directly pertaining to this compound.

Structure Activity Relationship Sar Studies and Pharmacophore Analysis

Influence of Methoxybenzoate Moiety Substitutions on Biological Activity

The 4-methoxybenzoate (B1229959) portion of the molecule plays a crucial role in its interaction with biological targets. The methoxy (B1213986) group itself is a prevalent feature in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov Its effects are often unique, going beyond a simple combination of a hydroxyl and a methyl group. nih.gov